| eNovation Chemicals LLC |

D759062-1g |

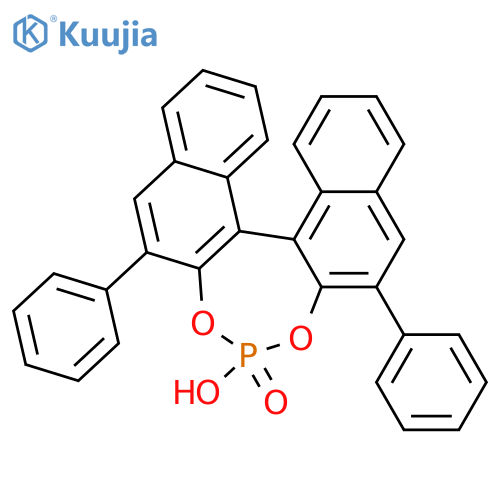

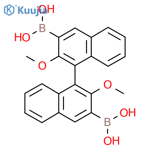

Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-diphenyl-,4-oxide, (11bS)- |

874948-59-1 |

97% |

1g |

$225 |

2024-06-06 |

|

| abcr |

AB491455-100 mg |

(11bS)-4-Hydroxy-2,6-diphenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee); . |

874948-59-1 |

98% |

100mg |

€295.00 |

2023-06-13 |

|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. |

B48000-100mg |

(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide |

874948-59-1 |

98%,99%ee |

100mg |

¥428.0 |

2022-10-09 |

|

| Alichem |

A019122525-1g |

(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine4-oxide |

874948-59-1 |

95% |

1g |

$1363.50 |

2023-08-31 |

|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. |

15-1387-100mg |

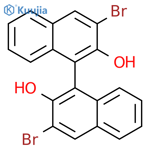

(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate |

874948-59-1 |

98%,(99%ee) |

100mg |

3662CNY |

2021-05-08 |

|

| Alichem |

A019122525-100mg |

(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine4-oxide |

874948-59-1 |

95% |

100mg |

$348.14 |

2023-08-31 |

|

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. |

lj0219-100mg |

(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate |

874948-59-1 |

98%,99%e.e. |

100mg |

¥785.0 |

2024-07-19 |

|

| Ambeed |

A199768-5g |

(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide |

874948-59-1 |

97% |

5g |

$1174.0 |

2024-04-16 |

|

| Aaron |

AR00IFC6-100mg |

Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-diphenyl-,4-oxide, (11bS)- |

874948-59-1 |

97% |

100mg |

$23.00 |

2025-02-11 |

|

| A2B Chem LLC |

AI58586-250mg |

(11Br)-4-hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide |

874948-59-1 |

97% |

250mg |

$44.00 |

2024-04-19 |

|